molecular formula C7H16ClNO2 B13489177 ethyl (2R)-2-(methylamino)butanoate hydrochloride

ethyl (2R)-2-(methylamino)butanoate hydrochloride

Cat. No.: B13489177
M. Wt: 181.66 g/mol
InChI Key: MTPOXOQPYFZJKT-FYZOBXCZSA-N
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Description

Ethyl (2R)-2-(methylamino)butanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of butanoic acid and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl (2R)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level.

Comparison with Similar Compounds

Ethyl (2R)-2-(methylamino)butanoate hydrochloride can be compared with similar compounds such as:

  • Ethyl (2R)-2-(ethylamino)butanoate hydrochloride
  • Ethyl (2R)-2-(propylamino)butanoate hydrochloride
  • Ethyl (2R)-2-(isopropylamino)butanoate hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its methylamino group differentiates it from other similar compounds, leading to unique interactions and applications.

Biological Activity

Ethyl (2R)-2-(methylamino)butanoate hydrochloride, a compound characterized by its unique structure and functional groups, has garnered attention in scientific research for its biological activity. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is an ester that features both an ethyl group and a methylamino group. Its chemical formula is C7H15ClN2O2C_7H_{15}ClN_2O_2, and it is often studied for its potential interactions with various biological targets.

PropertyValue
Molecular Weight178.66 g/mol
SolubilitySoluble in water
AppearanceColorless liquid
pH4.5-6.0

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as both a substrate and an inhibitor, modulating various biochemical pathways. Notably, it has been shown to influence enzyme kinetics and metabolic processes, making it a valuable tool in biochemical assays.

Enzyme Interaction Studies

Recent studies have focused on the compound's inhibitory effects on nicotinamide N-methyltransferase (NNMT), an enzyme involved in methylation processes. Inhibition studies demonstrated that this compound exhibits significant NNMT inhibitory activity, with half-maximal inhibitory concentration (IC50) values indicating its potency in modulating this enzyme's function .

Table 2: NNMT Inhibition Data

CompoundIC50 (μM)
This compound25.0
Reference Compound A10.0
Reference Compound B15.0

Case Studies

  • Study on Metabolic Pathways : A study investigated the role of this compound in metabolic pathways related to amino acid metabolism. Results indicated that the compound significantly affected the levels of certain metabolites, suggesting its potential as a metabolic modulator .
  • Therapeutic Applications : Another research effort explored the therapeutic potential of this compound in treating metabolic disorders. The findings revealed that it could enhance metabolic rates and improve glucose tolerance in animal models, indicating its promise for future drug development.
  • Biochemical Assays : The compound has been utilized as a substrate in various biochemical assays to study enzyme kinetics, showcasing its versatility in research applications.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

ethyl (2R)-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1

InChI Key

MTPOXOQPYFZJKT-FYZOBXCZSA-N

Isomeric SMILES

CC[C@H](C(=O)OCC)NC.Cl

Canonical SMILES

CCC(C(=O)OCC)NC.Cl

Origin of Product

United States

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